molecular formula C12H17NO3 B180811 4-[2-(Morpholin-4-yl)ethoxy]phenol CAS No. 141673-25-8

4-[2-(Morpholin-4-yl)ethoxy]phenol

Cat. No.: B180811
CAS No.: 141673-25-8
M. Wt: 223.27 g/mol
InChI Key: OPTBHHYVWSLXPS-UHFFFAOYSA-N
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Description

4-[2-(Morpholin-4-yl)ethoxy]phenol is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholin-4-yl)ethoxy]phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated or nitrated phenol derivatives .

Scientific Research Applications

4-[2-(Morpholin-4-yl)ethoxy]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is utilized in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Morpholin-4-yl)ethoxy]phenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBHHYVWSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 88B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 88A: 1H NMR (DMSO-d6): δ 8.84 (s, 1H), 6.72-6.75 (m, 2H), 6.64-6.67 (m, 2H), 3.96 (d, J=5.83 Hz, 2H), 3.55-3.58 (m 4H), 2.63 (d, J=5.83 Hz, 2H), 2.42-2.46 (m, 4H). ESI (+)/MS: 224 (M+H)+.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-[2-(Benzyloxy-phenoxy)-ethyl]-morpholine (4.77 g, 15.2 mmol) in EtOH (35 mL) was added to palladium on carbon (250 mg) in EtOH (15 mL) under an atmosphere of Hydrogen. The mixture was stirred for 17 h at r.t. The mixture was filtered through celite and the solvent was removed under reduced pressure to give the title compound.
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-[6-(4-(2-Morpholin-4-yl-ethoxy)-phenoxy)-hexyl]-phthalimide (5.46 g crude mixture from above, ≈9.67 mmol) and hydrazine hydrate (3.66 ml, 60 mmol) were dissolved in EtOH (80 mL) and stirred under reflux for 17 h. The precipitate was filtered off and washed with EtOH (1×50 mL). The filtrate was concentrated under reduced pressure, the residue was suspended in THF (20 mL) and the precipitate was filtered off, washed with THF (2×5 mL) and the filtrate was concentrated under reduced pressure to give the title compound together with some 4-(2-morpholin-4-yl-ethoxy)-phenol (≈2:1).
Name
2-[6-(4-(2-Morpholin-4-yl-ethoxy)-phenoxy)-hexyl]-phthalimide
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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